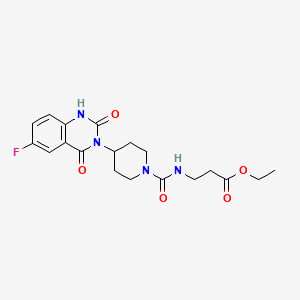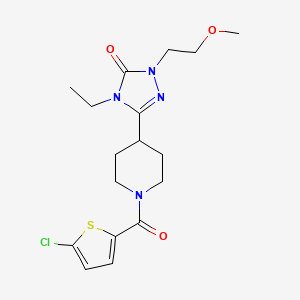
3-(1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C17H23ClN4O3S and its molecular weight is 398.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Stabilities and Anticancer Potential
A study conducted by Karayel (2021) delves into the molecular properties and potential anticancer activities of various benzimidazole derivatives, including those bearing 1,2,4-triazole rings. These compounds, including 3-(1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one, have been analyzed for their tautomeric properties, conformations, and interactions within the EGFR binding pocket, highlighting their role as EGFR inhibitors with significant implications in cancer treatment. The study underscores the importance of molecular stabilities and conformational analyses in understanding the mechanism behind the anti-cancer properties, providing a foundation for further exploration into their therapeutic applications (Karayel, 2021).
Antimicrobial Activities
Bektaş et al. (2007) conducted a study on the synthesis of new 1,2,4-triazole derivatives and their antimicrobial activities. This research highlights the potential of these compounds in combating microbial infections, paving the way for new therapeutic agents. The study presents a comprehensive synthesis approach and evaluation of the antimicrobial properties of these derivatives, indicating their significance in the development of novel antimicrobial agents with potential applications in medical and pharmaceutical fields (Bektaş et al., 2007).
Applications in Polymer Science
A series of studies led by Kharas et al. (2016, 2019, 2020, 2021) on novel copolymers of styrene and their synthesis showcase the versatility of compounds like this compound in the field of polymer science. These works explore the copolymerization of such compounds with styrene, providing insights into the synthesis, characterization, and thermal properties of the resulting copolymers. These findings have significant implications for the development of new materials with potential applications in various industrial and technological sectors (Kharas et al., 2016), (Kharas et al., 2019), (Kharas et al., 2020), (Kharas et al., 2021).
properties
IUPAC Name |
5-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]-4-ethyl-2-(2-methoxyethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN4O3S/c1-3-21-15(19-22(17(21)24)10-11-25-2)12-6-8-20(9-7-12)16(23)13-4-5-14(18)26-13/h4-5,12H,3,6-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLIQJXUFCFDCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)C(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/no-structure.png)
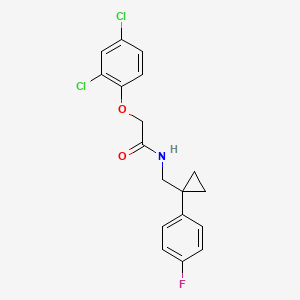
![6-Phenyl-2-[1-(2-pyridazin-3-yloxyacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2980307.png)
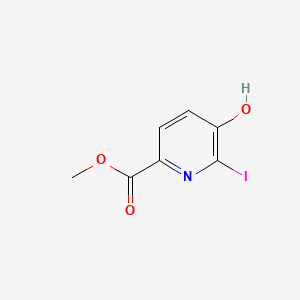
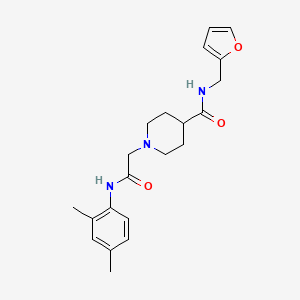
![N-[[4-(3,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2980312.png)
![4,5-Diphenyl-1-prop-2-ynyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazole](/img/structure/B2980313.png)
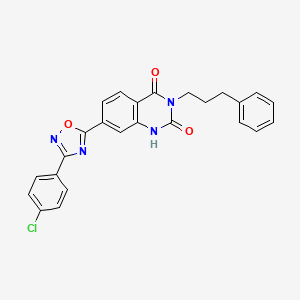
![4-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2980317.png)
![(E)-3-[5-chloro-2-(dimethylamino)-1-(4-methylphenyl)imidazol-4-yl]-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2980319.png)
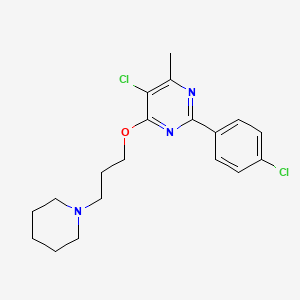
![Boronic acid, B-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-](/img/structure/B2980322.png)
